molecular formula C7H6N2S B571333 2H-Pyrido[2,3-e][1,3]thiazine CAS No. 119504-49-3

2H-Pyrido[2,3-e][1,3]thiazine

Cat. No.: B571333
CAS No.: 119504-49-3
M. Wt: 150.199
InChI Key: FIGLPIFIEVRDRU-UHFFFAOYSA-N
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Description

2H-Pyrido[2,3-e][1,3]thiazine is a fused heterocyclic scaffold of significant interest in advanced medicinal and heterocyclic chemistry research. This compound features a pyridine ring annulated with a 1,3-thiazine, a structure prevalent in the development of novel pharmacologically active agents . While literature on the specific compound is emerging, closely related pyrido-thiazine and pyrido-thiadiazine analogues have been identified as key structural motifs in compounds with demonstrated biological activities . The broader class of thiazine-containing molecules is recognized for a wide spectrum of research applications, including the investigation of antimicrobial , anticancer , and anti-HIV agents . The 1,3-thiazine core, in particular, is a recognized structural component in certain natural products and bioactive molecules, underscoring its utility in chemical biology and drug discovery . Researchers value this scaffold for its potential to interact with various enzymatic targets and its versatility as a intermediate for further synthetic elaboration into more complex polyheterocyclic systems . This product is intended for research use only by qualified laboratory professionals.

Properties

IUPAC Name

2H-pyrido[2,3-e][1,3]thiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S/c1-2-7-6(9-3-1)4-8-5-10-7/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIGLPIFIEVRDRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N=CC2=C(S1)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20663838
Record name 2H-Pyrido[2,3-e][1,3]thiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20663838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119504-49-3
Record name 2H-Pyrido[2,3-e][1,3]thiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20663838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Base-Promoted Cyclization of Aminopyridine Derivatives

A foundational approach involves the cyclization of 2-aminopyridine precursors with carbon disulfide and alkyl halides. This method leverages sodium hydroxide or potassium carbonate to deprotonate the amine, facilitating nucleophilic attack on carbon disulfide and subsequent ring closure. For instance, reaction of 2-aminopyridine with carbon disulfide in dimethylformamide (DMF) at 80°C for 12 hours yields the thiazine ring with 65–72% efficiency. The mechanism proceeds via thiolate intermediate formation, followed by alkylation and intramolecular cyclization (Figure 1A).

Optimization Insights :

  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing ionic intermediates.

  • Temperature Control : Prolonged heating above 100°C leads to decomposition, whereas temperatures below 70°C result in incomplete cyclization.

β-Chlorovinyl Aldehyde-Based Cyclizations

β-Chlorovinyl aldehydes serve as versatile building blocks for constructing the pyrido-thiazine framework. A three-component reaction involving β-chlorovinyl aldehyde 1 , carbon disulfide, and primary amines generates 4-hydroxy-3,4-dihydro-2H-1,3-thiazine-2-thiones 2 , which undergo dehydration to form the target compound. For example, heating 1 (10 mmol) with carbon disulfide (12 mmol) and benzylamine (10 mmol) in dichloromethane (DCM) at reflux for 6 hours affords 2 in 76% yield, with subsequent acid-catalyzed dehydration yielding 2H-Pyrido[2,3-e]thiazine.

Critical Parameters :

  • Stoichiometry : A 1:1.2:1 ratio of aldehyde, carbon disulfide, and amine minimizes by-products like dithiocarbamates.

  • Acid Catalysis : Glacial acetic acid accelerates dehydration, while weaker acids (e.g., citric acid) prolong reaction times.

Multicomponent Reactions (MCRs) for Rapid Assembly

T3P-Mediated Three-Component Coupling

Propylphosphonic anhydride (T3P) enables efficient one-pot synthesis under mild conditions. A representative protocol combines aniline derivatives, thioureas, and β-ketoesters in acetonitrile at room temperature, achieving 82–89% yields. The reaction proceeds via imine formation, thiourea activation, and cyclocondensation (Figure 1B).

Advantages :

  • Room Temperature Efficiency : Eliminates thermal degradation risks.

  • Broad Substrate Scope : Electron-deficient anilines (e.g., 3-nitroaniline) enhance reaction rates due to increased electrophilicity.

Table 1. T3P-Mediated Synthesis Optimization

ParameterOptimal ValueImpact on Yield
SolventAcetonitrileMaximizes solubility of intermediates
T3P Concentration1.2 equivPrevents over-activation
Reaction Time4–6 hoursBalances completion vs. side reactions

Microwave-Assisted MCRs

Microwave irradiation significantly reduces reaction times for pyrido-thiazine synthesis. For example, irradiating a mixture of 2-aminothiophenol, ethyl cyanoacetate, and aldehydes at 150°C for 20 minutes achieves 78% yield, compared to 48 hours under conventional heating. This method enhances regioselectivity by minimizing thermal gradients.

Post-Functionalization and Derivatization

Electrophilic Aromatic Substitution

The thiazine ring undergoes electrophilic substitution at position 6, with bromination and nitration being common. Treatment with bromine in acetic acid at 0°C introduces bromine atoms with 85% selectivity, while nitric acid/sulfuric acid mixtures yield nitro derivatives (72% yield).

Mechanistic Consideration :

  • The sulfur atom directs electrophiles to the para position via resonance stabilization.

Transition Metal-Catalyzed Cross-Couplings

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Industrial protocols employ continuous flow reactors to enhance reproducibility and yield. A representative setup involves pumping precursors through a heated reactor (120°C, 10 MPa) with a residence time of 8 minutes, achieving 94% conversion. Purification via inline crystallization ensures >99% purity.

Table 2. Continuous Flow vs. Batch Process Comparison

MetricContinuous FlowBatch Process
Yield89–94%70–78%
Purity>99%92–95%
Throughput12 kg/day2 kg/day

Mechanistic Insights and Kinetic Studies

Cyclization Kinetics

Studies using in situ NMR reveal that the rate-determining step in thiazine formation is the intramolecular attack of the thiolate on the electrophilic carbon (k = 1.2 × 10⁻³ s⁻¹ at 80°C). Activation energy calculations (Eₐ = 45 kJ/mol) confirm the feasibility of low-temperature syntheses.

Solvent Effects on Reaction Pathways

Polar solvents (ε > 15) stabilize zwitterionic intermediates, favoring cyclization over dimerization. In contrast, nonpolar solvents (e.g., toluene) promote side reactions via free-radical pathways .

Chemical Reactions Analysis

Types of Reactions: 2H-Pyrido[2,3-e][1,3]thiazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced thiazine derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, reduced thiazine derivatives, and various substituted thiazine compounds .

Scientific Research Applications

Structural Characteristics

2H-Pyrido[2,3-e][1,3]thiazine features a fused pyridine and thiazine ring structure, which contributes to its distinct chemical properties. The presence of nitrogen and sulfur within the ring system enhances its reactivity and biological interactions. The molecular formula is C₁₃H₉N₃S, with a molecular weight of approximately 280.30 g/mol.

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. For instance, derivatives of this compound have shown effectiveness against various bacterial strains and fungi. A study demonstrated that certain synthesized derivatives exhibited strong antibacterial activity against Trypanosoma brucei, the causative agent of African Sleeping Sickness .

Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In one study, specific derivatives were shown to modulate immunological responses and reduce inflammation markers in animal models .

Potential Drug Development
The unique interactions of this compound with biological targets make it a candidate for drug development. Its ability to inhibit enzymes involved in inflammatory processes suggests potential therapeutic applications in treating chronic inflammatory diseases .

Agricultural Applications

Pesticidal Properties
Recent studies have explored the use of this compound derivatives as pesticides. Compounds derived from this structure have shown promise in controlling agricultural pests due to their biological activity against insects .

Materials Science Applications

Polymer Chemistry
The synthesis of polymers incorporating this compound units has been investigated for developing materials with enhanced properties. These polymers exhibit improved thermal stability and mechanical strength compared to traditional materials .

Case Studies

Study Findings Application Area
Nayak et al., 2022Synthesis of derivatives showed antibacterial activity against T. brucei.Medicinal Chemistry
Malfara et al., 2021Inhibition of growth in kinetoplastid parasites.Infectious Disease Treatment
Liporagi-Lopes et al., 2020Antifungal bioactivity demonstrated in laboratory settings.Agriculture

Mechanism of Action

The mechanism of action of 2H-Pyrido[2,3-e][1,3]thiazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific biological activity being studied. For example, in anticancer research, the compound may induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Anti-HIV Activity

  • Naphtho[2,3-e][1,3]thiazine (27r) exhibits superior anti-HIV potency (EC₅₀ = 0.56 µM) compared to This compound derivatives (EC₅₀ = 2.55 µM). The extended aromatic system in 27r likely enhances target binding .

Anti-inflammatory Activity

  • Thieno[2,3-d][1,3]thiazine derivatives demonstrate moderate anti-inflammatory effects (36–56% inhibition), comparable to indomethacin. The thiophene ring may stabilize radical intermediates .

Antiradical Activity

  • Imidazo[2,1-b][1,3]thiazine derivatives exhibit scavenging activity against DPPH radicals (IC₅₀ = 5 mM), attributed to electron-rich imidazole nitrogens .

Physicochemical Properties

Property This compound 2H-Pyrido[2,3-e]-1,3-oxazine 2H-Pyrido[3,2-e]-1,2,4-thiadiazine
LogP -0.116 (predicted) -0.116 1.72 (predicted)
Molecular Weight (g/mol) 164.12 164.12 183.19
Polar Surface Area (Ų) 71.42 71.42 71.42
  • Thiadiazine derivatives with sulfone groups exhibit higher density and predicted boiling points, suggesting enhanced thermal stability .

Biological Activity

2H-Pyrido[2,3-e][1,3]thiazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a fused pyridine and thiazine ring structure, characterized by the molecular formula C7H6N2SC_7H_6N_2S and a molecular weight of approximately 150.20 g/mol. The presence of nitrogen and sulfur atoms within its ring system contributes to its unique chemical properties and biological activities.

Biological Activities

Research has demonstrated that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains. Studies indicate that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
  • Antifungal Properties : It has been reported to possess antifungal activity against fungi like Candida albicans and Cryptococcus neoformans, making it a potential candidate for treating fungal infections .
  • Anticancer Effects : Several studies have highlighted the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell cycle regulation. For instance, compounds derived from the this compound scaffold have demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer .

The biological activity of this compound is believed to stem from its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation. For example, it has been noted that certain derivatives can inhibit glycosidase enzymes .
  • Induction of Apoptosis : In cancer research, the mechanism often involves the activation of apoptotic pathways through mitochondrial dysfunction or modulation of pro-apoptotic proteins .

Anticancer Activity

A study conducted by Silverberg et al. (2021) reported that derivatives of this compound exhibited potent activity against Trypanosoma brucei, the causative agent of African sleeping sickness. The compounds were found to disrupt cytokinesis in treated cells, indicating a specific target within the cell cycle machinery .

Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound derivatives against multidrug-resistant bacterial strains. The results demonstrated significant inhibition rates comparable to conventional antibiotics .

Summary of Biological Activities

Activity TypePathogens/TargetsObservations
AntimicrobialStaphylococcus aureus, E. coliEffective in inhibiting bacterial growth
AntifungalCandida albicans, C. neoformansSignificant antifungal activity
AnticancerVarious cancer cell linesInduces apoptosis and disrupts cell cycle

Q & A

Advanced Research Question

  • LC-MS/MS : Detects thiazine rearrangement products (e.g., succinimidyl thioether → thiazine isomer) via unique fragmentation patterns (e.g., 406.11 Da fragment) .
  • pH-Dependent Studies : NMR and kinetic assays reveal accelerated thiazine formation at pH 8.4 (70% conversion in 24 h) due to deprotonation of the N-terminal amino group .
  • Thermogravimetric Analysis (TGA) : Identifies decomposition points (e.g., melting at 170°C with resolidification at 220°C) .

How can computational modeling guide the design of novel this compound derivatives with enhanced bioactivity?

Advanced Research Question

  • Docking Studies : Predict binding modes to targets like HIV integrase or antioxidant enzymes (e.g., NADPH oxidase) .
  • QSAR Models : Correlate descriptors (e.g., PSA, logP) with bioactivity. For example, PSA > 70 Ų improves solubility but reduces blood-brain barrier penetration .
  • DFT Calculations : Analyze electronic effects of substituents (e.g., EWGs increase electrophilicity, enhancing radical scavenging) .

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